molecular formula C25H39N9O6S B1591662 Photobiotin acetate CAS No. 96087-38-6

Photobiotin acetate

Cat. No.: B1591662
CAS No.: 96087-38-6
M. Wt: 593.7 g/mol
InChI Key: FFBLNTOMOSLSQM-AYEYRVMASA-N
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Description

Photobiotin acetate is a photo-activatable analog of biotin primarily used for labeling DNA, RNA, and proteins . It is composed of a biotin group, a linker group, and a photoreactive arylazide group . Probes prepared using photobiotin can detect target DNA as little as 0.5 pg .


Synthesis Analysis

This compound is synthesized by mixing nucleic acids with a photoactivatable analog of biotin, called photobiotin . This mixture is then irradiated briefly with visible light, resulting in the stable linkage of one biotin to every 100–150 nucleotides . The precise nature/site of the linkage is unknown, but it is stable under hybridization conditions and is presumably covalent .


Molecular Structure Analysis

This compound has the chemical formula C23H35N9O4S . It is composed of a biotinyl group, a linker group, and a photoreactive arylazide group . The photoactivatable group provides nonspecific labeling of proteins, DNA, and RNA probes or other molecules .


Chemical Reactions Analysis

This compound reacts with any organic material, making it essential that nucleic acids used as probes be highly purified and free from any contaminating DNA, RNA, proteins, or buffers such as Tris . Inorganic salts may also inhibit the biotinylation of nucleic acids .


Physical And Chemical Properties Analysis

This compound is a photo-activatable biotin analogue used for the reproducible and scalable preparation of stable DNA and RNA probes . Nucleic acid probes prepared with photobiotin will detect as little as 0.5 pg of target DNA .

Scientific Research Applications

Micropatterning of Biomolecules

Photobiotin acetate has been utilized in micropatterning biomolecules on various glass surfaces. Choi et al. (2005) demonstrated its use as a photoactivatable reagent to create patterned arrays of biomolecules, revealing the suitability of BSA/aldehyde-coated glass for the homogeneous immobilization of biomolecules in defined regions with high density and reduced nonspecific binding (Choi et al., 2005).

Photoelectrochemical Immobilization of Proteins

Cosnier et al. (2006) explored the use of photobiotin for the photoelectrochemical immobilization of proteins on electrode surfaces. This methodology allowed for the covalent binding of enzymes like glucose oxidase and alkaline phosphatase to photobiotin-modified surfaces while retaining their catalytic activities, indicating a potential application in biosensor development (Cosnier et al., 2006).

Photoaffinity Labeling in Structural Biology

Vodovozova (2007) discussed the role of photoaffinity labeling in structural biology, highlighting the application of photoreactive groups like photobiotin in studying the organization of biological systems. This method is crucial for understanding drug targets, transport processes, and interactions of receptors with ligands (Vodovozova, 2007).

Enzyme-Assisted Photosensitization

Bottone et al. (2007) studied enzyme-assisted photosensitization with rose Bengal acetate, which is converted into photoactive rose Bengal molecules inside cells. This approach, involving irradiation with visible green light, indicated mitochondrial photodamage in HeLa cells and potential applications in cellular imaging and therapy (Bottone et al., 2007).

Safety and Hazards

An advantage of using photobiotin acetate is that the nucleic acids can be utilized as non-radioactive probes without the involvement of hazardous radioisotopes .

Future Directions

Photobiotin acetate is light-sensitive and is stable for at least a year when stored at -20°C in the dark . It is increasingly being utilized in the research laboratory and for the routine diagnosis of disease . These probes are as sensitive as radioactive probes in Northern, Southern, and dot blot analyses, and should be particularly suited to hybridization in situ and the routine diagnosis of disease .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLNTOMOSLSQM-AYEYRVMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585051
Record name Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96087-38-6
Record name Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Photobiotin acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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